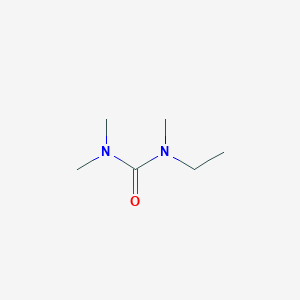
Urea, ethyltrimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, ethyltrimethyl-(9CI) is a chemical compound that has been widely used in various scientific research studies. It is a colorless, odorless, and highly soluble compound that is composed of carbon, nitrogen, oxygen, and hydrogen atoms. Urea, ethyltrimethyl-(9CI) has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Urea, ethyltrimethyl-(9CI) is not fully understood. However, it is known to act as a nitrogen source in microbial growth media. It has also been shown to inhibit the activity of urease enzymes.
Effets Biochimiques Et Physiologiques
Urea, ethyltrimethyl-(9CI) has no known biochemical or physiological effects on humans. However, it has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, ethyltrimethyl-(9CI) has several advantages as a reagent in lab experiments. It is readily available and inexpensive. It is also highly soluble in water and other polar solvents. However, it has some limitations as well. It can be toxic to some microorganisms at high concentrations. It can also react with other chemicals in the reaction mixture, leading to unwanted byproducts.
Orientations Futures
There are several future directions for the use of Urea, ethyltrimethyl-(9CI) in scientific research. It can be used as a starting material for the synthesis of new chemical compounds with potential biological activities. It can also be used to study the kinetics and thermodynamics of enzyme-catalyzed reactions. Further research is needed to fully understand the mechanism of action of Urea, ethyltrimethyl-(9CI) and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of Urea, ethyltrimethyl-(9CI) can be achieved by reacting ethyl isocyanate with trimethylamine. The reaction results in the formation of Urea, ethyltrimethyl-(9CI) as a byproduct. The synthesis process can be optimized by controlling the reaction conditions such as temperature, pressure, and reactant concentrations.
Applications De Recherche Scientifique
Urea, ethyltrimethyl-(9CI) has found various applications in scientific research. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used as a nitrogen source in microbial growth media. Urea, ethyltrimethyl-(9CI) has been used as a model compound to study the kinetics of enzyme-catalyzed hydrolysis reactions. It has also been used in the synthesis of urease inhibitors.
Propriétés
Numéro CAS |
113502-25-3 |
|---|---|
Nom du produit |
Urea, ethyltrimethyl-(9CI) |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
1-ethyl-1,3,3-trimethylurea |
InChI |
InChI=1S/C6H14N2O/c1-5-8(4)6(9)7(2)3/h5H2,1-4H3 |
Clé InChI |
GQBOTXZNGCOPRJ-UHFFFAOYSA-N |
SMILES |
CCN(C)C(=O)N(C)C |
SMILES canonique |
CCN(C)C(=O)N(C)C |
Synonymes |
Urea, ethyltrimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
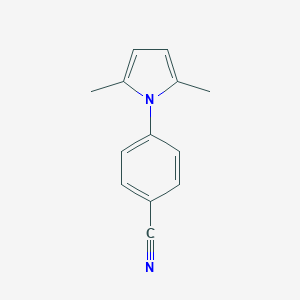
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

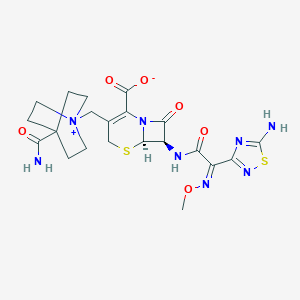
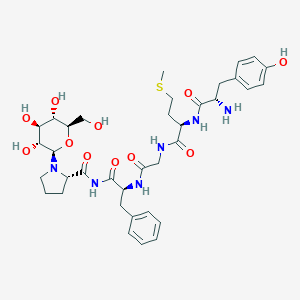
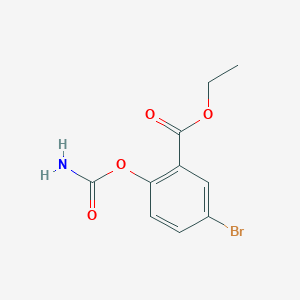
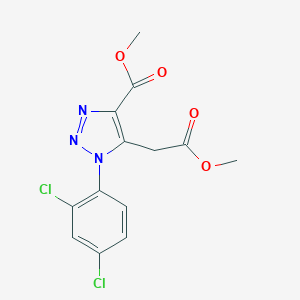
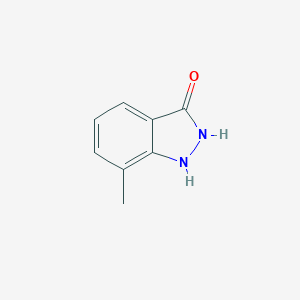
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)
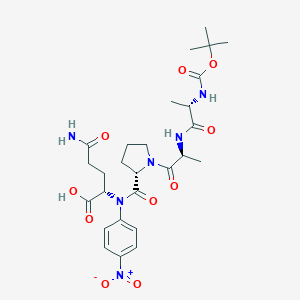
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)